molecular formula C7H10N2O4S B1320569 Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate CAS No. 5863-20-7

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate

Cat. No.: B1320569
CAS No.: 5863-20-7
M. Wt: 218.23 g/mol
InChI Key: XPFJZWOGEBQAHN-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, ammonia).

Common Reagents and Conditions

The reactions typically require specific reagents and conditions:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated compounds .

Scientific Research Applications

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate: C7H10N2O4S

    This compound analogs: Compounds with similar structures but different substituents.

Uniqueness

This compound is unique due to its specific chemical structure, which imparts distinct chemical and biological properties. Its applications in research, particularly in proteomics, highlight its importance in scientific studies .

Biological Activity

Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate (CAS Number: 5863-20-7) is a compound belonging to the thiadiazine family, notable for its diverse biological activities. This article explores its synthesis, biological properties, and potential applications in medicinal chemistry.

  • Molecular Formula : C7_7H10_{10}N2_2O4_4S
  • Molecular Weight : 218.23 g/mol
  • Physical State : Solid at room temperature
  • Melting Point : Approximately 99–101 °C

Synthesis

The synthesis of thiadiazine derivatives typically involves the reaction of sulfamides with carbonyl compounds under acidic or basic conditions. This compound can be synthesized through a multi-step process that includes condensation reactions and functional group modifications .

Antimicrobial Activity

Research indicates that thiadiazine derivatives exhibit modest antimicrobial properties. This compound has been evaluated for its effectiveness against various bacterial strains. In vitro studies suggest potential efficacy in inhibiting the growth of Gram-positive and Gram-negative bacteria, although specific data on this compound's activity remains limited .

Cannabinoid Receptor Activity

A subclass of thiadiazines has been studied for their interaction with cannabinoid receptors. Some derivatives have shown agonist and antagonist activities at cannabinoid receptors (CB receptors), which are crucial in pain management and neuroprotection. This compound may exhibit similar properties based on its structural analogs .

Other Biological Effects

Thiadiazine derivatives have demonstrated a range of biological effects including:

  • Smooth Muscle Relaxation : Some compounds within this class have shown the ability to induce relaxation in smooth muscle tissues.
  • Sedative Effects : Preliminary studies indicate potential sedative properties that could be explored for therapeutic use in anxiety disorders .

Study on Cannabinoid-Like Activity

In a study evaluating the biological activity of various thiadiazine derivatives, it was found that certain compounds acted as cannabinoid agonists with varying potencies compared to established cannabinoids like WIN 55,212-2. Although this compound was not specifically mentioned as a potent agonist or antagonist, its structural similarity suggests potential for similar activity .

Antimicrobial Evaluation

In another study focusing on antimicrobial properties, derivatives of thiadiazines were tested against clinical isolates of bacteria. While specific results for ethyl 5-methyl derivative were not highlighted, the overall findings support the need for further exploration into its antimicrobial efficacy .

Data Table

Biological ActivityFindings
AntimicrobialModest activity against Gram-positive and Gram-negative bacteria observed in related compounds
Cannabinoid ActivityPotential agonist/antagonist activity based on structural similarities to known cannabinoids
Smooth Muscle RelaxationIndicated in related thiadiazine studies
Sedative EffectsPreliminary evidence suggests sedative properties

Properties

IUPAC Name

ethyl 3-methyl-1,1-dioxo-2H-1,2,6-thiadiazine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O4S/c1-3-13-7(10)6-4-5(2)8-14(11,12)9-6/h4,8H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPFJZWOGEBQAHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NS(=O)(=O)NC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00594737
Record name Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5863-20-7
Record name Ethyl 5-methyl-1,1-dioxo-1,6-dihydro-1lambda~6~,2,6-thiadiazine-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00594737
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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